![molecular formula C6H4BrFMg B1227372 4-Fluorophenylmagnesium bromide CAS No. 352-13-6](/img/structure/B1227372.png)
4-Fluorophenylmagnesium bromide
Overview
Description
4-Fluorophenylmagnesium bromide is a chemical compound with the linear formula FC₆H₄MgBr . It is commonly referred to as p-Fluorophenylmagnesium bromide or Bromo (4-fluorophenyl)magnesium . The molecular weight of this compound is approximately 199.30 g/mol .
Synthesis Analysis
4-Fluorophenylmagnesium bromide is a Grignard reagent . It can be synthesized by reacting 4-fluorophenyl bromide with magnesium in an anhydrous solvent , typically tetrahydrofuran (THF) . The Grignard reaction involves the formation of a carbon-magnesium bond, resulting in the incorporation of the fluorophenyl group onto the magnesium atom .
Molecular Structure Analysis
The compound’s molecular structure consists of a phenyl ring substituted with a fluorine atom. The magnesium atom is attached to the phenyl ring via a bromine atom. The chemical formula is represented as FC₆H₄MgBr .
Chemical Reactions Analysis
- Useful Key Intermediate : It plays a crucial role as a key intermediate in the synthesis of paroxetine , a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant .
- Arylsulfides Synthesis : It participates in cross-coupling reactions with thiols to yield arylsulfides .
- Androgen Receptor Antagonists : The compound is involved in the preparation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives , which act as androgen receptor antagonists .
- Grignard Intermediate for Aprepitant : It serves as a Grignard intermediate in the synthesis of aprepitant , an antiemetic drug .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Paroxetine
4-Fluorophenylmagnesium bromide is used as a key intermediate in the synthesis of Paroxetine . Paroxetine is a selective serotonin reuptake inhibitor (SSRI) used to treat depression, obsessive-compulsive disorder, anxiety disorders, post-traumatic stress disorder (PTSD), and premenstrual dysphoric disorder (PMDD).
Production of Arylsulfides
This compound can be used in the cross-coupling reaction with thiols to produce arylsulfides . Arylsulfides are organic compounds that contain sulfur atoms and are used in various chemical reactions due to their unique properties.
Creation of Androgen Receptor Antagonists
4-Fluorophenylmagnesium bromide is used in the synthesis of 4-Arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives . These compounds act as androgen receptor antagonists and have potential applications in the treatment of prostate cancer.
Preparation of Aprepitant
This Grignard reagent is used as an intermediate for preparing Aprepitant . Aprepitant is a medication used in combination with other medications to prevent nausea and vomiting caused by cancer chemotherapy.
Grignard Reactions
4-Fluorophenylmagnesium bromide is a Grignard reagent . Grignard reagents are commonly used in organic chemistry for the formation of carbon-carbon bonds, allowing for the synthesis of a wide range of organic compounds.
Synthesis of Fluorinated Compounds
Due to the presence of a fluorine atom, this compound can be used in the synthesis of various fluorinated compounds . Fluorinated compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and materials science.
Safety And Hazards
Future Directions
properties
IUPAC Name |
magnesium;fluorobenzene;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKADVNLTRCLOW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)F.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074590 | |
Record name | Magnesium, bromo(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenylmagnesium bromide | |
CAS RN |
352-13-6 | |
Record name | 4-Fluorophenylmagnesium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, bromo(4-fluorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, bromo(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bromo(4-fluorophenyl)magnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 4-fluorophenylmagnesium bromide and how is it typically used in organic synthesis?
A1: 4-Fluorophenylmagnesium bromide is a Grignard reagent. Grignard reagents are a class of organometallic compounds that contain a carbon-magnesium bond. They are powerful nucleophiles and are widely employed in organic synthesis for the formation of new carbon-carbon bonds. 4-Fluorophenylmagnesium bromide, specifically, acts as a source of a nucleophilic 4-fluorophenyl group. [, , , , ]
Q2: How can I determine the purity of a 4-fluorophenylmagnesium bromide solution?
A2: Traditional titration methods like those employing sec-butanol provide a measurement of total reactive Grignard species but don't distinguish between the desired reagent and potential impurities. A more informative technique involves derivatization with carbon dioxide. Reacting 4-fluorophenylmagnesium bromide with CO2 generates 4-fluorobenzoic acid. This derivative can then be analyzed using reversed-phase liquid chromatography (RP-LC). RP-LC allows for the quantification of both the desired product (indicating active Grignard reagent) and any inactive impurities, providing a more complete picture of the reagent's purity. []
Q3: Beyond simple carbonyl additions, are there examples of 4-fluorophenylmagnesium bromide being used in more stereochemically complex reactions?
A3: Yes, 4-fluorophenylmagnesium bromide has been explored in enantioselective conjugate addition reactions. For example, researchers have investigated its reaction with chiral α,β-unsaturated esters and enoylsultams. In the presence of a suitable chiral auxiliary, like Oppolzer's (1S)-(−)-camphorsultam, a good degree of diastereoselectivity can be achieved in the formation of the new stereocenter. This approach offers a potential route to enantioenriched building blocks that could be used to synthesize molecules like paroxetine. []
Q4: Are there analytical techniques used to study the reactions of 4-fluorophenylmagnesium bromide?
A4: Absolutely! Multiple spectroscopic techniques are used to characterize 4-fluorophenylmagnesium bromide and its reaction products. These include:
- NMR Spectroscopy: 1H NMR, 13C NMR, and even 19F NMR can be used to analyze the structure and purity of 4-fluorophenylmagnesium bromide and the compounds it forms. Chemical shifts in these spectra provide valuable information about the electronic environment around the fluorine atom and neighboring carbons. []
- Mass Spectrometry: Techniques like Electron Impact Mass Spectrometry (EI-MS) help determine the molecular weight and fragmentation patterns of reaction products, offering further confirmation of their identity. []
- Infrared Spectroscopy (IR): IR spectroscopy is useful for identifying characteristic functional groups present in the products, further supporting the structural assignments. []
Q5: Is there any computational work done to understand the reactivity of 4-fluorophenylmagnesium bromide?
A5: Yes, Density Functional Theory (DFT) calculations have been employed to predict 1H and 13C NMR chemical shifts for products derived from 4-fluorophenylmagnesium bromide. This computational approach can provide a theoretical basis for understanding the experimental spectroscopic data and can assist in confirming the structural assignments of synthesized compounds. []
Q6: Has 4-fluorophenylmagnesium bromide found applications in analytical chemistry?
A6: Interestingly, yes. A sensitive method to determine lead (Pb) levels in blood samples utilizes 4-fluorophenylmagnesium bromide. In this method, lead is extracted from a blood sample and then reacted with 4-fluorophenylmagnesium bromide to form tetraphenyl lead, Pb(C6H4F)4. The derivative is then analyzed by gas chromatography–mass spectrometry (GC-MS) using electron-capture negative chemical ionization (NCI), which provides high sensitivity. []
Q7: Are there any known safety concerns with handling 4-fluorophenylmagnesium bromide?
A7: Like all Grignard reagents, 4-fluorophenylmagnesium bromide is moisture-sensitive and reacts violently with water. It should always be handled under anhydrous conditions using inert atmosphere techniques (e.g., under nitrogen or argon). Proper personal protective equipment (PPE) such as gloves, goggles, and a lab coat should always be worn when working with this compound. [, ]
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